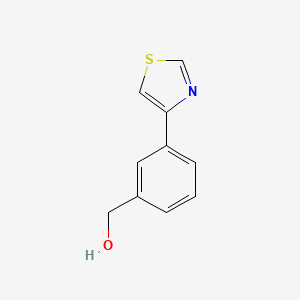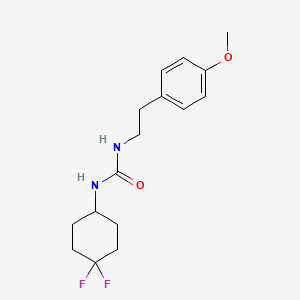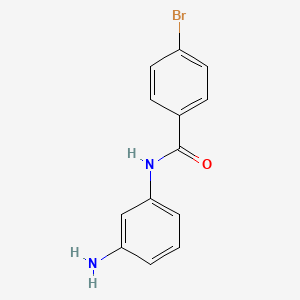![molecular formula C25H27N5O4S B2595845 4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylchinazolin CAS No. 1251674-67-5](/img/structure/B2595845.png)
4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzoate ester
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: Researchers explore its reactivity and stability under different conditions to develop new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
Target of Action
The primary targets of the compound 4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline are the signaling pathways that use SYK and JAK1/3 . These pathways play a crucial role in cellular communication and response to external stimuli.
Mode of Action
4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline interacts with its targets by inhibiting the activity of SYK and JAK1/3 . This inhibition disrupts the normal signaling pathways, leading to changes in cellular responses.
Biochemical Pathways
The compound 4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline affects the SYK and JAK1/3 signaling pathways . The downstream effects of this disruption can vary, but they often involve changes in cell growth, differentiation, and survival.
Result of Action
The molecular and cellular effects of 4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline’s action depend on the specific cellular context. By inhibiting syk and jak1/3 signaling, the compound can influence a variety of cellular processes, including growth, differentiation, and survival .
Vorbereitungsmethoden
The synthesis of Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrimidine derivative under controlled conditions.
Thioether formation: The piperazine derivative is then reacted with a thiol-containing compound to form the thioether linkage.
Acylation: The resulting compound is acylated with an appropriate acylating agent to introduce the acetamido group.
Esterification: Finally, the benzoate ester is formed through esterification with methanol.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can be compared with other compounds that contain similar structural motifs, such as:
Piperazine derivatives: These compounds are widely studied for their pharmacological properties and are used in various therapeutic applications.
Pyrimidine derivatives: Known for their role in DNA and RNA synthesis, pyrimidine derivatives are important in medicinal chemistry.
Thioether-containing compounds: These compounds are studied for their unique chemical properties and potential biological activities.
The uniqueness of Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-9-7-20(8-10-21)29-11-13-30(14-12-29)22-15-24(27-17-26-22)35-16-23(31)28-19-5-3-18(4-6-19)25(32)34-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESIHHPWNIEFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2595762.png)

![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2595764.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol](/img/structure/B2595768.png)
![N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595769.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2595770.png)

![(1E)-1-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2595772.png)
![3-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595774.png)


![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2595784.png)
